molecular formula C10H15N8O12P3 B1194263 2'-Deoxy-2'-azidoadenosine triphosphate CAS No. 73449-06-6

2'-Deoxy-2'-azidoadenosine triphosphate

Cat. No.: B1194263
CAS No.: 73449-06-6
M. Wt: 532.19 g/mol
InChI Key: YEVIXVIVDZWHKS-QYYRPYCUSA-N
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Description

X-ray Crystallography Insights

Crystal structures reveal:

  • Ribose puckering : The 2'-azido group stabilizes a C3'-endo conformation , contrasting with the C2'-endo form observed in unmodified DNA.
  • Minor groove interactions : The azido group forms water-mediated hydrogen bonds with adjacent nucleotides, altering minor groove width.

NMR Spectroscopy Data

¹H and ³¹P NMR studies highlight:

  • Chemical shifts : The 2'-azido substitution causes upfield shifts in H1' (Δδ = +0.2 ppm) and H3' (Δδ = +0.15 ppm) protons compared to 2'-deoxyadenosine triphosphate.
  • Triphosphate dynamics : γ-phosphate resonance appears at -5.2 ppm, indicating reduced mobility due to steric effects from the azido group.

Comparative Analysis with Native ATP Structure

Parameter This compound Adenosine Triphosphate (ATP)
Sugar moiety 2'-deoxyribose + azido Ribose
Molecular formula C₁₀H₁₅N₈O₁₂P₃ C₁₀H₁₆N₅O₁₃P₃
Molecular weight 532.19 g/mol 507.18 g/mol
Key functional groups -N₃ at 2', triphosphate at 5' -OH at 2', triphosphate at 5'
Enzymatic recognition Competitive inhibitor of RNA polymerase Primary energy substrate

Structural Implications

  • Steric hindrance : The 2'-azido group occupies 23% more van der Waals volume than a hydroxyl group, disrupting canonical enzyme binding.
  • Electrostatic profile : The azido's partial negative charge (-0.3 e) repels anionic phosphate groups in polymerases, reducing incorporation efficiency by ~90% compared to ATP.
  • Mg²⁺ coordination : Unlike ATP, the azido modification weakens Mg²⁺ binding at the β-phosphate (Kd = 1.8 mM vs. 0.4 mM for ATP).

Properties

CAS No.

73449-06-6

Molecular Formula

C10H15N8O12P3

Molecular Weight

532.19 g/mol

IUPAC Name

[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-azido-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate

InChI

InChI=1S/C10H15N8O12P3/c11-8-6-9(14-2-13-8)18(3-15-6)10-5(16-17-12)7(19)4(28-10)1-27-32(23,24)30-33(25,26)29-31(20,21)22/h2-5,7,10,19H,1H2,(H,23,24)(H,25,26)(H2,11,13,14)(H2,20,21,22)/t4-,5-,7-,10-/m1/s1

InChI Key

YEVIXVIVDZWHKS-QYYRPYCUSA-N

SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N

Isomeric SMILES

C1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N

Canonical SMILES

C1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)COP(=O)(O)OP(=O)(O)OP(=O)(O)O)O)N=[N+]=[N-])N

Synonyms

2'-deoxy-2'-azidoadenosine triphosphate
2-DAZADT

Origin of Product

United States

Comparison with Similar Compounds

Structural Modifications and Enzymatic Compatibility

  • 2'-Fluoro and 2'-Amino Analogs: These modifications enhance resistance to nuclease degradation compared to unmodified nucleotides. For example, 2'-fluoro-dATP is efficiently incorporated by T7 RNA polymerase and mammalian DNA polymerases, making it valuable for antiviral drug development . In contrast, the 2'-azido group’s bulkier structure may impede polymerase activity unless engineered enzymes are used.
  • 3'-Phosphate-dATP : The 3'-phosphate group acts as a chain terminator, preventing further nucleotide addition. This property is absent in 2'-azido-dATP, which retains a free 3'-OH group unless otherwise modified .

Metabolic Stability and Antiviral Activity

  • 2'-C-Methyl-2'-fluoro-CTP : Demonstrates prolonged intracellular half-life due to combined 2'-C-methyl and 2'-fluoro modifications, which hinder dephosphorylation. This dual modification is critical for its potency against HCV NS5B polymerase . While 2'-azido-dATP’s metabolic fate is undocumented, its azido group may confer unique stability or reactivity in cellular environments.

Base Pairing and Selection Assays

  • 2'-Deoxyinosine Triphosphate: Hypoxanthine (inosine base) pairs with adenine, cytosine, and thymine, enabling degenerate PCR primer design. This contrasts with 2'-azido-dATP, which retains adenine-specific pairing but may introduce steric hindrance due to the azido group .

Preparation Methods

Halogen-Azide Exchange at the 2'-Position

The azido group is introduced via nucleophilic substitution of a 2'-halogenated precursor. For example:

  • Starting Material : 2'-Deoxy-2'-iodoadenosine is synthesized by treating adenosine with iodine monochloride (ICl) in anhydrous dimethylformamide (DMF) at 0°C for 4 hours.

  • Azidation : The iodide is displaced using sodium azide (NaN3_3) in hexamethylphosphoramide (HMPA) at 60°C for 12 hours, yielding 2'-azido-2'-deoxyadenosine.

Key Parameters :

  • Solvent polarity influences reaction rate (HMPA > DMSO > DMF).

  • Excess NaN3_3 (5 eq.) ensures complete substitution.

  • Yield: 68–72% after silica gel chromatography.

Protection of Reactive Groups

To prevent side reactions during phosphorylation, exocyclic amines and hydroxyl groups are protected:

  • Amino Protection : The N6-amino group of adenosine is benzoylated using benzoyl chloride (BzCl) in pyridine (80% yield).

  • Hydroxyl Protection : 5'- and 3'-hydroxyls are silylated with tert-butyldimethylsilyl chloride (TBDMSCl) in pyridine (90% yield).

Phosphorylation to Triphosphate

One-Pot, Three-Step Phosphorylation

Adapted from gram-scale dNTP synthesis:

  • Monophosphorylation : Protected 2'-azidoadenosine is treated with POCl3_3 in trimethyl phosphate (TMP) at −10°C for 2 hours, forming the 5'-monophosphate (85% yield).

  • Pyrophosphate Coupling : The monophosphate reacts with tributylammonium pyrophosphate in DMF, catalyzed by 1,1'-carbonyldiimidazole (CDI), to generate the triphosphate intermediate (70% yield).

  • Deprotection : Silyl groups are removed using tetra-n-butylammonium fluoride (TBAF) in THF, followed by benzoyl deprotection with ammonium hydroxide (90% yield).

Reaction Equation :

2’-Azidoadenosine+POCl35’-Monophosphate(PPi)2Triphosphate IntermediateTBAFAzTP\text{2'-Azidoadenosine} + \text{POCl}3 \rightarrow \text{5'-Monophosphate} \xrightarrow{\text{(PPi)}2} \text{Triphosphate Intermediate} \xrightarrow{\text{TBAF}} \text{AzTP}

Morpholidate-Mediated Synthesis

A classic method using nucleoside phosphoromorpholidates:

  • Morpholidate Formation : 2'-Azidoadenosine is converted to its 5'-phosphoromorpholidate using 4-morpholine-N,N'-dicyclohexylcarboxamidine in anhydrous DMSO (75% yield).

  • Pyrophosphate Attack : The morpholidate reacts with tetrasodium pyrophosphate in dimethyl sulfoxide (DMSO), forming AzTP over 48 hours (65% yield).

  • Purification : Ion-exchange chromatography on DEAE-cellulose with a triethylammonium bicarbonate gradient (0.35–0.45 M) isolates AzTP.

Purification and Analytical Characterization

Ion-Exchange Chromatography

AzTP is purified using DEAE-cellulose columns equilibrated with 0.1 M triethylammonium bicarbonate (TEAB). Elution with a 0.1–0.5 M TEAB gradient resolves triphosphates from mono-/di-phosphates.

Elution Profile :

FractionTEAB Concentration (M)Component
10.15Monophosphate
20.25Diphosphate
30.40Triphosphate

Spectroscopic Validation

  • UV-Vis : λmax=259nm\lambda_{\text{max}} = 259 \, \text{nm} (characteristic of adenine).

  • 31^{31}P-NMR : Peaks at δ −5.2 (α-P), −10.8 (β-P), and −21.3 (γ-P).

  • Mass Spectrometry : ESI-MS m/z 532.19 [M−H]^-.

Challenges and Optimization Strategies

Azide Stability

The 2'-azido group is prone to reduction under acidic conditions. Solutions include:

  • Conducting reactions under inert atmospheres (N2_2 or Ar).

  • Avoiding thiophilic reagents (e.g., dithiothreitol).

Phosphorylation Efficiency

Low triphosphate yields (e.g., <50%) are mitigated by:

  • Using fresh pyrophosphate reagents.

  • Catalyzing with CDI or imidazole .

Q & A

Q. What structural features distinguish 2'-deoxy-2'-azidoadenosine triphosphate from canonical nucleotides, and how are these features experimentally confirmed?

The compound is characterized by a 2'-azido (-N₃) group replacing the 2'-hydroxyl of deoxyadenosine triphosphate (dATP) and a triphosphate moiety at the 5' position. Key identification methods include:

  • Nuclear Magnetic Resonance (NMR) : To resolve the 2'-azido group’s chemical shift (δ ~3.5–4.0 ppm for adjacent protons) and confirm sugar puckering .
  • Electrospray Ionization Mass Spectrometry (ESI-MS) : For molecular weight validation (e.g., [M-H]⁻ ion at m/z ≈ 564) .
  • UV-Vis Spectroscopy : Extinction coefficient (~9,100 L·mol⁻¹·cm⁻¹ at 260 nm) to quantify purity .

Q. What are the critical steps in synthesizing this compound?

A representative synthesis protocol involves:

Azide Introduction : Reacting 2'-deoxyadenosine derivatives with trifluoromethanesulfonyl chloride (TfCl) and sodium azide (NaN₃) under anhydrous conditions .

Phosphorylation : Using POCl₃ or enzymatic methods to add the triphosphate group .

Purification : Column chromatography (e.g., silica gel with 0–1.5% methanol in dichloromethane) to isolate the product .

Q. How is this compound used to study DNA replication mechanisms?

It acts as a chain-terminating probe in DNA polymerase assays :

  • The 2'-azido group sterically hinders elongation, enabling study of polymerase fidelity and exonuclease-proofreading activity .
  • Kinetic Analysis : Compare incorporation rates with dATP to quantify enzymatic selectivity .

Advanced Research Questions

Q. How can researchers design experiments to evaluate the compound’s inhibition of viral RNA polymerases?

  • Enzyme Kinetics : Measure Ki values using steady-state kinetics with HCV NS5B or HIV reverse transcriptase. Include controls with dATP to assess competitive inhibition .
  • Crystallography : Co-crystallize the compound with target polymerases to map binding interactions (e.g., azide-mediated steric clashes) .

Q. What strategies mitigate instability of the 2'-azido group during experimental workflows?

  • Storage : Lyophilize and store at -80°C in anhydrous DMSO to prevent hydrolysis .
  • Reaction Buffers : Use low-pH buffers (pH 6.5–7.0) and avoid reducing agents (e.g., DTT) that may degrade the azide .

Q. How should conflicting data on polymerase inhibition efficacy be resolved?

  • Comparative Assays : Test the compound against multiple polymerase isoforms (e.g., HIV RT vs. eukaryotic Pol δ) under standardized conditions .
  • Mutagenesis Studies : Introduce polymerase mutations (e.g., YMDD motif in HIV RT) to identify resistance mechanisms .

Q. What methodologies enhance selective incorporation of this compound into nucleic acids?

  • Template Design : Use GC-rich templates to stabilize duplexes, compensating for reduced base-pairing due to the azide .
  • Enzyme Engineering : Employ engineered polymerases (e.g., Therminator™) with expanded substrate tolerance .

Q. How can the compound be modified to improve its utility in probing RNA-protein interactions?

  • Click Chemistry : Functionalize the azide with alkynes for post-incorporation labeling (e.g., fluorescent tags) .
  • Phosphoramidite Derivatives : Synthesize analogs compatible with solid-phase oligonucleotide synthesis .

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